Home > Products > Screening Compounds P125487 > N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide - 1203351-62-5

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide

Catalog Number: EVT-2805007
CAS Number: 1203351-62-5
Molecular Formula: C15H14F3N3O2
Molecular Weight: 325.291
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound was identified as a potential modulator of Class II transactivator-I (CIITA-I) in a computational study. It exhibited a strong binding affinity to CIITA-I in docking simulations. []

    Compound Description: Similar to the previous compound, this molecule was also identified as a potential CIITA-I modulator through computational studies. It demonstrated stable interactions with CIITA-I in molecular dynamics simulations. []

    Compound Description: OICR-9429 is a potent and selective antagonist of the WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1) interaction. [] This interaction is crucial for MLL1 methyltransferase activity, which plays a role in the development of certain leukemias.

    Compound Description: This refers to a class of compounds that act as antagonists of the WDR5-MLL1 interaction. These were the starting point for further optimization, leading to the development of OICR-9429. []

Overview

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide is a chemical compound that belongs to the class of pyridazinone derivatives. These compounds have garnered attention for their potential therapeutic applications, particularly as inhibitors of specific enzymes, such as phosphodiesterase IV (PDE4). The unique structural features of this compound, including the trifluoromethyl group and the pyridazinone moiety, contribute to its biological activity and potential uses in medicinal chemistry.

Source and Classification

The compound is classified under pyridazinone derivatives, which are known for their diverse biological activities. It has been identified in various patent applications and scientific literature as a promising candidate for drug development, particularly in the treatment of inflammatory diseases and other conditions where PDE4 inhibition is beneficial .

Synthesis Analysis

Methods

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide typically involves several key steps:

  1. Formation of the Pyridazinone Core: The initial step often includes the condensation of appropriate aldehydes with hydrazine derivatives to form pyridazinone structures.
  2. Alkylation: The introduction of the propyl group can be achieved through alkylation reactions using suitable alkyl halides or other alkylating agents.
  3. Amination: The final step involves the coupling of the pyridazinone derivative with 4-(trifluoromethyl)benzoic acid or its derivatives to yield the target amide compound.

Technical Details

The synthesis may employ techniques such as refluxing in organic solvents, use of catalysts, and purification methods like recrystallization or chromatography to isolate the desired product. Reaction conditions, including temperature and reaction time, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide can be represented as follows:

  • Pyridazinone Ring: A six-membered ring containing two nitrogen atoms at positions 1 and 2.
  • Trifluoromethyl Group: A -CF3 group attached to a benzene ring, enhancing lipophilicity and potentially influencing biological activity.

Data

The molecular formula is C14H14F3N3O, with a molecular weight of approximately 303.28 g/mol. The compound's structural features are crucial for its interaction with biological targets.

Chemical Reactions Analysis

Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions:

  1. Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  2. Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
  3. Reduction: The compound may also be subjected to reduction reactions to modify functional groups.

Technical Details

These reactions typically require specific reagents and conditions to proceed efficiently, and monitoring techniques such as thin-layer chromatography (TLC) are often employed to assess progress.

Mechanism of Action

Process

The primary mechanism of action for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide involves inhibition of phosphodiesterase IV (PDE4). By inhibiting this enzyme, the compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which modulates various signaling pathways related to inflammation and immune responses.

Data

Studies indicate that compounds with similar structures exhibit significant inhibitory activity against PDE4, suggesting that this compound may follow a similar pathway .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases due to the presence of functional groups.

Relevant data from studies suggest favorable profiles for drug-like properties, including good permeability and absorption characteristics .

Applications

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new anti-inflammatory drugs targeting PDE4.
  2. Research Tools: Utilized in biochemical assays to study PDE4 inhibition and related signaling pathways.
  3. Therapeutic Uses: Potentially applicable in treating chronic inflammatory diseases such as asthma or chronic obstructive pulmonary disease (COPD).

The ongoing research into its pharmacological properties continues to reveal new potential applications in medicine .

Introduction

Structural Classification and Pharmacological Significance of Pyridazinone-Benzamide Hybrids

Pyridazinone-benzamide hybrids represent a structurally distinct class of bioactive molecules characterized by a pyridazinone core (a six-membered heterocycle with two adjacent nitrogen atoms) linked to a benzamide moiety via an alkyl spacer. The prototypical scaffold is exemplified by compounds such as 4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide (Molecular Formula: C₁₈H₂₃N₃O₂; Molecular Weight: 313.40 g/mol) and its fluorophenyl analog N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide (Molecular Formula: C₂₁H₂₀FN₃O₃; Molecular Weight: 381.41 g/mol) . These hybrids feature three key domains:

  • Pyridazinone ring: Serves as a hydrogen-bond acceptor/donor and confers planarity for target engagement.
  • Alkyl linker: Typically a 3-carbon propyl chain (e.g., −CH₂−CH₂−CH₂−), optimizing distance between pharmacophores.
  • Benzamide unit: Provides a hydrophobic anchor, often modified with electron-withdrawing or bulky substituents (e.g., tert-butyl, trifluoromethyl) [5] [7].

Pharmacologically, this scaffold demonstrates dual inhibitory activity against phosphodiesterase 4 (PDE4) and histone deacetylase (HDAC) enzymes. PDE4 regulates cyclic adenosine monophosphate degradation in inflammatory cells, while HDAC modulates epigenetic pathways in fibrotic disorders. Hybridization leverages synergistic effects for multi-target therapies .

Table 1: Structural and Molecular Features of Representative Pyridazinone-Benzamide Hybrids

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamideC₁₈H₂₃N₃O₂313.40tert-Butyl benzamide
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamideC₂₁H₂₀FN₃O₃381.414-Fluorophenyl pyridazinone
N-(3-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)propyl)furan-2-carboxamideC₁₉H₁₉N₃O₄353.374-Methoxyphenyl pyridazinone

Rationale for Multi-Target Drug Design in Inflammation and Fibrotic Disorders

Inflammation and fibrosis are pathologically interconnected processes driven by dysregulated immune responses and aberrant tissue remodeling. Single-target agents often exhibit limited efficacy due to compensatory signaling pathways. Pyridazinone-benzamide hybrids address this via:

  • PDE4 Inhibition: Elevates intracellular cyclic adenosine monophosphate, suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-17) and inhibiting leukocyte activation. The pyridazinone core directly binds PDE4's catalytic pocket, as evidenced by analogs like N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Molecular Formula: C₁₉H₁₆FN₃O₂; Molecular Weight: 337.35 g/mol) [7].
  • HDAC Inhibition: Modulates chromatin relaxation and gene expression (e.g., downregulating TGF-β1). Hybrids incorporating trifluoromethylbenzamide show enhanced HDAC1 affinity (IC₅₀ < 100 nM), comparable to approved inhibitors like chidamide .

This dual action disrupts fibrotic amplification loops—cyclic adenosine monophosphate elevation attenuates TGF-β1-driven fibroblast differentiation, while HDAC inhibition reverses myofibroblast epigenetic reprogramming .

Role of Trifluoromethyl Substitution in Enhancing Bioavailability and Target Affinity

The trifluoromethyl group (−CF₃) is a critical modulator of drug-like properties in benzamide hybrids. Its incorporation at the para-position of the benzamide ring (as in N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide) confers three key advantages:

  • Lipophilicity and Membrane Permeability: The −CF₃ group increases logP by ~1.0–1.5 units compared to unsubstituted benzamides, enhancing passive diffusion across membranes. For example, 4-(Trifluoromethyl)benzamide (Molecular Formula: C₈H₆F₃NO; Molecular Weight: 189.13 g/mol) exhibits higher cellular uptake than its methyl counterpart [6] [8].
  • Metabolic Stability: The carbon-fluorine bond resites oxidative metabolism by cytochrome P450 enzymes, reducing first-pass clearance. This is validated by analogs showing >2-fold longer plasma half-lives .
  • Target Affinity: Trifluoromethyl's strong electron-withdrawing nature polarizes the benzamide carbonyl, strengthening hydrogen bonds with PDE4/HDAC catalytic residues. Molecular docking confirms a 30% increase in binding energy for trifluoromethyl derivatives versus hydrogen- or methyl-substituted analogs [5] .

Table 2: Impact of Trifluoromethyl Substitution on Physicochemical and Pharmacological Properties

PropertyTrifluoromethyl-Benzamide HybridsNon-Fluorinated AnalogsSignificance
logP2.8–3.51.5–2.2Improved membrane permeability
HDAC1 IC₅₀4.48–51.98 nM77.60–800.35 nM5- to 15-fold enhanced potency
Metabolic Stability (t₁/₂)>120 min40–60 minReduced clearance

Levin's reagent (N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide, CAS 2648454-31-1) further underscores the versatility of this group in synthetic applications, enabling nitrogen deletion or deamination while maintaining stability under physiological conditions [10].

Properties

CAS Number

1203351-62-5

Product Name

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-4-(trifluoromethyl)benzamide

Molecular Formula

C15H14F3N3O2

Molecular Weight

325.291

InChI

InChI=1S/C15H14F3N3O2/c16-15(17,18)12-6-4-11(5-7-12)14(23)19-8-2-10-21-13(22)3-1-9-20-21/h1,3-7,9H,2,8,10H2,(H,19,23)

InChI Key

HGSJPLPYLNEGSY-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC=C(C=C2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.